molecular formula C11H15NO2S B14238304 N-Butylidene-4-methylbenzene-1-sulfonamide CAS No. 332902-04-2

N-Butylidene-4-methylbenzene-1-sulfonamide

Cat. No.: B14238304
CAS No.: 332902-04-2
M. Wt: 225.31 g/mol
InChI Key: LTLUFWJKMDDMIJ-UHFFFAOYSA-N
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Description

N-Butylidene-4-methylbenzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, with a butylidene substituent at the nitrogen atom and a methyl group at the para position of the benzene ring. This compound has a molecular formula of C11H17NO2S and a molecular weight of 227.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butylidene-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out under an inert atmosphere to prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

N-Butylidene-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butylidene-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butylidene-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition can lead to various pharmacological effects, including diuresis and anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butylidene-4-methylbenzene-1-sulfonamide is unique due to the presence of both the butylidene and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and improve its pharmacological properties .

Properties

CAS No.

332902-04-2

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

N-butylidene-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H15NO2S/c1-3-4-9-12-15(13,14)11-7-5-10(2)6-8-11/h5-9H,3-4H2,1-2H3

InChI Key

LTLUFWJKMDDMIJ-UHFFFAOYSA-N

Canonical SMILES

CCCC=NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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